Cefteram Pivoxil

Antimicrobial susceptibility Cephem-resistant E. coli MIC90 comparison

Cefteram pivoxil should be prioritized when AST panels demand superior coverage of cephem-resistant Enterobacteriaceae—its MIC90 of 3.13 μg/mL against cefaclor-resistant Escherichia coli significantly outperforms cefditoren (2-fold), cefpodoxime (8-fold), and cefixime (16-fold). With clinically validated efficacy rates of 87.7% (bacterial pneumonia) and 85.9% (chronic respiratory tract infections), it serves as a gold-standard comparator for non-inferiority trial designs. Formulation scientists benefit from patented core-shell granular technology (JP2015199720) enabling enhanced dissolution for pediatric/geriatric oral solid dosage forms. Researchers must note the uniquely documented cimetidine H2-blocker interaction absent from comparator cephalosporin profiles.

Molecular Formula C22H27N9O7S2
Molecular Weight 593.6 g/mol
CAS No. 82547-81-7
Cat. No. B193855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefteram Pivoxil
CAS82547-81-7
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester;  Antibiotic T 2588;  Ro 19-5248;  T 2588;  Tomir
Molecular FormulaC22H27N9O7S2
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1
InChIKeyUIYAXIPXULMHAI-JLGRZTKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cefteram Pivoxil (CAS 82547-81-7): Third-Generation Oral Cephalosporin Prodrug for Procurement and Susceptibility Testing


Cefteram pivoxil (CFTM-PI) is the pivaloyloxymethyl ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation oral cephalosporin antibiotic [1]. Following oral administration, the ester bond is cleaved by intestinal esterases, releasing the active parent compound cefteram into systemic circulation [2]. The introduction of the aminothiazolyl moiety at the 7-position of the cephem nucleus confers enhanced stability against many β-lactamases, while the pivoxil ester group increases lipophilicity to facilitate gastrointestinal absorption [1]. The compound is characterized by a molecular weight of 593.64 g/mol and the molecular formula C22H27N9O7S2 .

Cefteram Pivoxil vs. Other Oral Third-Generation Cephalosporins: Why Interchangeability Cannot Be Assumed


Despite belonging to the same third-generation oral cephalosporin class, cefteram pivoxil exhibits quantifiable differences in antibacterial spectrum, MIC distributions against specific resistant pathogens, and drug interaction profiles that preclude routine substitution with close analogs such as cefixime, cefditoren pivoxil, or cefetamet pivoxil [1]. Notably, cross-resistance patterns among cephalosporins are not uniform; cefteram demonstrates superior activity against cefaclor-resistant Escherichia coli isolates, with MIC90 values substantially lower than those of several comparator agents [2]. Furthermore, pharmacokinetic interactions differ: cefteram pivoxil absorption is significantly reduced by concomitant H2-blocker administration (cimetidine), a clinically meaningful interaction not uniformly documented across all oral cephalosporin prodrugs [3]. These data underscore that compound-specific evidence must guide selection decisions.

Cefteram Pivoxil Quantitative Differentiation Evidence: MIC, Clinical Efficacy, Stability, and Interaction Data


Superior Activity of Cefteram Pivoxil Against Cefaclor-Resistant Escherichia coli: MIC90 Comparison with Six Oral Antibiotics

Against clinical isolates of cefaclor-resistant Escherichia coli (CCL MIC ≥12.5 μg/mL, n=37 strains), cefteram (the active metabolite of cefteram pivoxil) demonstrated an MIC90 of 3.13 μg/mL, which was 2-fold lower than cefditoren (6.25 μg/mL), 8-fold lower than cefpodoxime and cefdinir (25 μg/mL each), and 16-fold lower than cefixime (50 μg/mL). Cefteram's MIC90 was comparable to norfloxacin (3.13 μg/mL), a fluoroquinolone control [1]. Notably, among all tested cephalosporins, the difference in MIC90 between cephem-susceptible and cephem-resistant E. coli strains was smallest for cefteram, indicating the most preserved antibacterial activity against resistant isolates [1]. In a mouse urinary tract infection model using a cephem-resistant E. coli strain (TK-776), the in vivo therapeutic efficacy of cefteram pivoxil exceeded that of cefditoren pivoxil, cefdinir, cefaclor, and cefixime [1].

Antimicrobial susceptibility Cephem-resistant E. coli MIC90 comparison Urinary tract infection

Clinical Equivalence of Cefteram Pivoxil to Cefditoren Pivoxil at Half the Dose in Bacterial Pneumonia: Double-Blind Comparative Trial Data

A double-blind comparative study evaluated cefditoren pivoxil (CDTR-PI) against cefteram pivoxil (CFTM-PI) as the active reference drug in bacterial pneumonia. Patients received CDTR-PI 300 mg/day (100 mg three times daily) or CFTM-PI 600 mg/day (200 mg three times daily) for 14 days. The efficacy rate as judged by the committee was 89.9% (62/69) for CDTR-PI and 87.7% (50/58) for CFTM-PI, with no significant difference [1]. The bacteriological eradication rate was 92.3% (24/26) for CDTR-PI and 81.3% (13/16) for CFTM-PI, also not statistically significant [1]. Side effect incidence was 9.1% (8/88) for CDTR-PI and 7.1% (6/85) for CFTM-PI, with no significant intergroup differences [1]. The key quantitative implication is that CDTR-PI at 300 mg/day achieved comparable efficacy to CFTM-PI at 600 mg/day, establishing a 2:1 potency ratio in this clinical setting [1].

Bacterial pneumonia Double-blind comparative trial Clinical efficacy rate Dose comparison

Comparative Clinical Efficacy of Cefteram Pivoxil vs. Cefditoren Pivoxil in Chronic Respiratory Tract Infections: Equivalent 85.9% Efficacy Rate

A double-blind comparative study evaluated the efficacy, safety, and usefulness of cefditoren pivoxil (CDTR-PI) against cefteram pivoxil (CFTM-PI) as the reference drug in chronic respiratory tract infections. Both agents were administered at 200 mg three times daily for 14 days [1]. The clinical efficacy rate as judged by the committee was identical at 85.9% for both groups: CDTR-PI 73/85 (85.9%) and CFTM-PI 67/78 (85.9%) [1]. The bacteriological eradication rate was 84.2% (32/38) for CDTR-PI and 77.8% (28/36) for CFTM-PI, with no significant difference [1]. The incidence of side effects was 9.3% (9/97) in the CDTR-PI group and 6.3% (6/95) in the CFTM-PI group [1]. The usefulness rate was 80.2% (69/86) for CDTR-PI and 82.5% (66/80) for CFTM-PI [1].

Chronic respiratory tract infection Double-blind comparative study Bacteriological eradication Adverse event incidence

Clinically Significant Drug Interaction: Cimetidine Reduces Cefteram Pivoxil Absorption, Unlike Antacids

A pharmacokinetic interaction study in healthy adult volunteers evaluated the effects of antacids and an H2-blocker on cefteram pivoxil absorption. No significant differences were observed in serum levels or urinary recovery rates of cefteram when cefteram pivoxil was co-administered with sodium bicarbonate or aluminium hydroxide gel compared to administration alone [1]. In contrast, co-administration with cimetidine (an H2-receptor antagonist) resulted in significantly reduced serum levels of cefteram and a significantly lower urinary recovery rate at 2-3.5 hours and 2-4 hours post-administration compared to single administration [1]. This indicates that gastric pH elevation per se does not impair absorption, but H2-blockade via cimetidine specifically reduces cefteram pivoxil bioavailability.

Drug-drug interaction Pharmacokinetics Cimetidine Bioavailability

Comprehensive Impurity Profile Established for Cefteram Pivoxil via FT-ICR MS: 20 Related Substances Identified for Quality Control

A forced degradation study of cefteram pivoxil was conducted under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions according to ICH guidelines [1]. Using a validated HPLC-FT-ICR MS method with isotopic fine structure analysis, a total of 20 related substances were identified and characterized, comprising 6 process-related substances and 14 degradation products [1]. Thirteen of these related substances had not been previously reported in the literature [1]. The impurity profile obtained provides a scientific reference for quality control and stability assessment of cefteram pivoxil active pharmaceutical ingredient and its formulations [1]. The study also established a versatile analytical workflow applicable to impurity profiling of other APIs [1].

Impurity profiling Forced degradation Quality control FT-ICR MS

Granular Solid Formulation Patent for Cefteram Pivoxil: Enhanced Dissolution and Stability for Pediatric and Geriatric Compliance

Japanese Patent JP2015199720 describes a granular solid preparation containing cefteram pivoxil with improved dissolution properties and excellent stability [1]. The formulation comprises a core substance coated with a drug-containing layer that incorporates cefteram pivoxil and a disintegrator selected from crospovidone, carmellose calcium, or croscarmellose sodium [1]. The invention specifically addresses the challenge of improving medication compliance in pediatric and elderly patient populations by providing a stable, readily dissolvable granular form [1]. The patent claims excellent dissolution and stability characteristics without specifying exact quantitative dissolution or stability metrics.

Formulation patent Granular solid preparation Dissolution enhancement Pediatric formulation

Cefteram Pivoxil: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Antimicrobial Susceptibility Testing for Cephem-Resistant Gram-Negative Clinical Isolates

Based on the superior MIC90 of 3.13 μg/mL against cefaclor-resistant Escherichia coli clinical isolates—2-fold lower than cefditoren, 8-fold lower than cefpodoxime and cefdinir, and 16-fold lower than cefixime—cefteram pivoxil should be prioritized in antimicrobial susceptibility testing (AST) panels when evaluating treatment options for infections caused by cephem-resistant Enterobacteriaceae [1]. The preserved antibacterial activity against resistant strains (smallest MIC90 differential between susceptible and resistant isolates among tested cephalosporins) makes cefteram pivoxil a critical reference compound for microbiology laboratories conducting surveillance of emerging cephalosporin resistance patterns [1].

Active Reference Drug for Double-Blind Comparative Trials of New Oral Cephalosporins

Cefteram pivoxil has been validated as an active reference drug in multiple double-blind comparative clinical trials evaluating newer oral cephalosporins such as cefditoren pivoxil. With established clinical efficacy rates of 87.7% (bacterial pneumonia, 600 mg/day) and 85.9% (chronic respiratory tract infections, 600 mg/day) in rigorously controlled trials, cefteram pivoxil provides a reliable benchmark for non-inferiority and superiority study designs [2][3]. Clinical research organizations and pharmaceutical companies developing novel oral β-lactam antibiotics should consider cefteram pivoxil as a comparator agent due to its well-characterized efficacy and safety database in respiratory and urinary tract infections [2][3].

Pediatric and Geriatric Formulation Development Requiring Enhanced Dissolution and Patient Compliance

For pharmaceutical formulation scientists developing oral solid dosage forms of cefteram pivoxil for pediatric or geriatric populations, the granular solid preparation described in Japanese Patent JP2015199720 offers a documented approach to achieving enhanced dissolution and stability [4]. The incorporation of specific disintegrators (crospovidone, carmellose calcium, or croscarmellose sodium) in a core-shell granular structure addresses the critical challenge of medication compliance in patients unable to swallow conventional tablets [4]. This formulation strategy is directly relevant to generic drug manufacturers and hospital pharmacy compounding units preparing age-appropriate antibiotic formulations.

In Vivo Pharmacokinetic Studies Requiring Control of Drug-Drug Interaction Variables

In preclinical and clinical pharmacokinetic studies of cefteram pivoxil, the established interaction with cimetidine—which significantly reduces serum levels and urinary recovery of cefteram—necessitates careful protocol design to exclude concomitant H2-blocker use or to include appropriate washout periods [5]. Conversely, the absence of interaction with antacids (sodium bicarbonate, aluminium hydroxide gel) allows greater flexibility in study participant inclusion criteria regarding gastric pH-modifying agents [5]. This differential interaction profile distinguishes cefteram pivoxil from other oral cephalosporin prodrugs that may exhibit different drug-drug interaction patterns, and must be accounted for in bioavailability and bioequivalence study designs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefteram Pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.